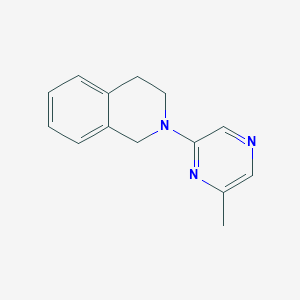

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(6-methylpyrazin-2-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-11-8-15-9-14(16-11)17-7-6-12-4-2-3-5-13(12)10-17/h2-5,8-9H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAMJOQAOJFPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyrazine-2-carbaldehyde with tetrahydroisoquinoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or isoquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.

Scientific Research Applications

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at position 2 of the THIQ scaffold critically influences physicochemical properties, solubility, and bioactivity. Key analogs include:

Key Observations:

- Electron Effects: The methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro substituent in 2-(6-chloro-2-pyrazinyl)-THIQ. This difference may alter binding affinity in receptor interactions .

- Solubility: The pyrazine ring in the target compound likely enhances water solubility compared to phenyl-substituted analogs (e.g., 2-phenyl-THIQ) .

Pharmacological Activity

Bradycardic Agents

Compound 6c (2-(3-piperidyl)-6,7-dimethoxy-THIQ) demonstrated potent bradycardic activity in rats, attributed to methoxy groups at positions 6 and 7 of the THIQ ring. The target compound lacks these methoxy groups, suggesting divergent pharmacological pathways. However, the methylpyrazine substituent may engage in π-stacking or hydrogen bonding, offering alternative mechanisms .

Neurotoxicity and Parkinsonism

N-Methylated THIQ derivatives (e.g., 1-methyl-THIQ) are metabolized to neurotoxic isoquinolinium ions, resembling MPTP-induced Parkinsonism. However, its pyrazine moiety could influence blood-brain barrier (BBB) penetration, as seen in THIQ and 1-methyl-THIQ, which concentrate in the brain .

Biological Activity

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 2097935-74-3) is a heterocyclic compound characterized by a fused pyrazine and tetrahydroisoquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is . The compound features a unique arrangement that contributes to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | 2-(6-methylpyrazin-2-yl)-3,4-dihydro-1H-isoquinoline |

| InChI | InChI=1S/C14H15N3/c1-11-8-15-9-14(16-11)17-7-6-12-4-2-3-5-13(12)10-17/h2-5,8-9H,6-7,10H2,1H3 |

Antimicrobial Properties

Research indicates that 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibits significant antimicrobial activity. A study explored its efficacy against various bacterial strains and found promising results in inhibiting growth at low concentrations. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated the potential of this compound as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various tetrahydroisoquinoline derivatives, including 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : In a comparative study involving multiple isoquinoline derivatives, 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline was identified as one of the most effective compounds in reducing cell viability in A549 lung adenocarcinoma cells. The IC50 value was determined to be approximately 15 µM .

The biological activity of 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Oxidative Stress : It may promote the generation of reactive oxygen species (ROS), leading to cellular damage and death.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or acylation of a tetrahydroisoquinoline core with functionalized pyrazine derivatives. For example, aminoacetylenic tetrahydroisoquinoline derivatives can be synthesized via nucleophilic substitution of halogenated intermediates with amine-containing alkynes, achieving yields up to 90% (e.g., ZI-4 in ). Optimization strategies include:

- Catalyst screening : Use phase-transfer catalysts or Brønsted acids to enhance reaction efficiency.

- Temperature control : Reactions heated at 150°C facilitate cyclization ().

- Purification : Column chromatography with silica gel (60 Å, 230–400 mesh) ensures high purity ().

Q. What analytical methods are critical for structural characterization of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR (400–600 MHz) resolve substituent positions and confirm stereochemistry (e.g., ZI-3 in ).

- Elemental analysis : Validates molecular formula (e.g., C: 80.62%, H: 8.05%, N: 10.45% for ZI-3) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 450.6 g/mol in ).

Q. How can researchers assess the purity of synthesized 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline?

- HPLC with UV detection : Monitor retention times under standardized conditions (e.g., C18 column, acetonitrile/water gradient).

- Melting point analysis : Compare observed values to literature data (e.g., 268.6°C flash point in ).

- TLC with Dragendorff–Munier staining : Visualize spots under UV light ().

Advanced Research Questions

Q. How to design experiments evaluating binding affinity to biological targets (e.g., receptors or enzymes)?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics.

- Radioligand displacement assays : Use H-labeled competitors (e.g., for NMDA receptors) to calculate IC values ().

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) for interactions .

Q. What electrochemical pathways are relevant to this compound’s reactivity?

Electrooxidative dehydrogenation studies reveal:

- Radical intermediates : Detected via real-time nESI-MS under DC voltage (2 kV) ().

- TEMPO-mediated oxidation : Suppresses side reactions by stabilizing radical intermediates ().

- Solvent effects : Acetonitrile enhances conductivity compared to aqueous systems .

Q. How do structural modifications influence biological activity?

Comparative studies of analogs show:

| Substituent | Biological Activity | Reference |

|---|---|---|

| Methoxy groups | NMDA receptor modulation (CIQ) | |

| Thiophene-carbonyl | Neuroprotection (HON0001) | |

| Pyrazine-methyl | Enhanced selectivity for kinases |

Q. How to resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., guinea pig vas deferens vs. rabbit aorta in ).

- Metabolic stability testing : Assess hepatic microsome degradation to rule out false negatives.

- Structural docking simulations : Identify binding pocket variations (e.g., α-adrenoceptor vs. NMDA receptor) .

Q. What mechanisms underlie its receptor interaction (e.g., α-adrenoceptor inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.